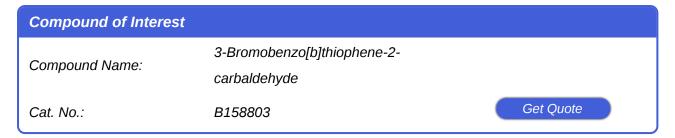




An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromobenzo[b]thiophene-2-carbaldehyde**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, key reactions, and its emerging role in the development of novel therapeutic agents.

Core Compound Properties

3-Bromobenzo[b]thiophene-2-carbaldehyde is a solid, organic compound with the molecular formula C₉H₅BrOS.[1] Its structure, featuring a benzothiophene core with a bromine atom at the 3-position and a formyl group at the 2-position, makes it a valuable intermediate for further chemical modifications.

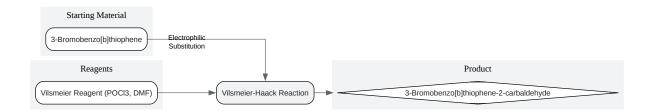


Property	Value	Reference
Molecular Weight	241.10 g/mol	[1]
CAS Number	10135-00-9	[1]
Molecular Formula	C ₉ H ₅ BrOS	[1]
Appearance	Solid	[1]
InChI Key	GQUZXULTSUGIRF- UHFFFAOYSA-N	[1]
SMILES String	O=Cc1sc2cccc2c1Br	[1]

Synthesis and Experimental Protocols

The synthesis of **3-Bromobenzo[b]thiophene-2-carbaldehyde** can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent approach for the formylation of a substituted benzo[b]thiophene precursor.[2][3][4][5]

Conceptual Synthesis Workflow



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Vilsmeier-Haack formylation of 3-Bromobenzo[b]thiophene.



Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[4] [5] The following is a general protocol that can be adapted for the synthesis of **3-Bromobenzo[b]thiophene-2-carbaldehyde** from 3-bromobenzo[b]thiophene.

- Reagent Preparation: The Vilsmeier reagent is prepared by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCI₃). This reaction forms a chloroiminium ion, which acts as the electrophile.[5]
- Reaction: The electron-rich 3-bromobenzo[b]thiophene is added to the Vilsmeier reagent.
 The reaction mixture is typically stirred at a controlled temperature to facilitate the electrophilic substitution at the 2-position of the benzothiophene ring.
- Work-up and Purification: The reaction is quenched, and the intermediate iminium ion is hydrolyzed to the aldehyde. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 3-Bromobenzo[b]thiophene-2-carbaldehyde.

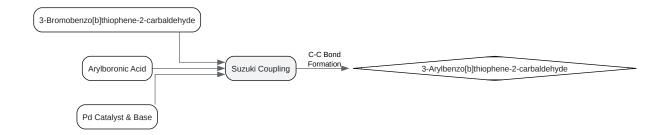
Key Reactions and Applications in Drug Development

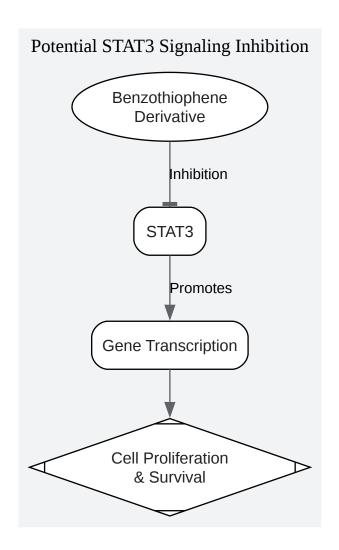
The bromine atom and the aldehyde group on the **3-Bromobenzo[b]thiophene-2-carbaldehyde** scaffold are key functional handles for a variety of chemical transformations, making it a valuable building block in drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[6] [7] This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of diverse compound libraries for biological screening.







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